

# 2-Bromo-1-tert-butyl-4-nitrobenzene molecular weight

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## Compound of Interest

Compound Name: 2-Bromo-1-tert-butyl-4-nitrobenzene

Cat. No.: B1267598

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An In-depth Technical Guide to **2-Bromo-1-tert-butyl-4-nitrobenzene**

This technical guide provides a comprehensive overview of the molecular properties and synthesis of **2-Bromo-1-tert-butyl-4-nitrobenzene** ( $C_{10}H_{12}BrNO_2$ ). The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the compound's molecular weight, provides an exemplary experimental protocol for its synthesis, and illustrates the synthetic workflow.

## Molecular Weight and Properties

**2-Bromo-1-tert-butyl-4-nitrobenzene** is a substituted aromatic compound with the molecular formula  $C_{10}H_{12}BrNO_2$ <sup>[1][2]</sup>. Its molecular weight is derived from the atomic weights of its constituent elements. The calculation is based on the isotopic composition of each element as established by the IUPAC.

## Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula ( $C_{10}H_{12}BrNO_2$ ).

Table 1: Atomic Weight of Constituent Elements

Element	Symbol	Quantity	Standard Atomic Weight ( g/mol )	Total Weight ( g/mol )
Carbon	C	10	12.011[3][4][5]	120.110
Hydrogen	H	12	1.008[6][7][8]	12.096
Bromine	Br	1	79.904[9][10]	79.904
Nitrogen	N	1	14.007[11][12]	14.007
Oxygen	O	2	15.999[13][14]	31.998
Total		258.115		

The calculated molecular weight of **2-Bromo-1-tert-butyl-4-nitrobenzene** is 258.115 g/mol . This value is consistent with commercially available data for this compound[1].

## Synthesis Protocol

**2-Bromo-1-tert-butyl-4-nitrobenzene** is primarily used as a precursor in organic synthesis[1]. One common method for its preparation involves the bromination of 4-tert-butylnitrobenzene[15]. The following is a representative experimental protocol for this synthesis.

## Experimental Protocol: Bromination of 4-tert-butylNitrobenzene

Objective: To synthesize **2-Bromo-1-tert-butyl-4-nitrobenzene** via electrophilic aromatic substitution.

Materials:

- 4-tert-butylNitrobenzene
- Bromine (Br<sub>2</sub>)
- Sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)

- Silver sulfate ( $\text{Ag}_2\text{SO}_4$ ) (as a catalyst)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) (as a solvent)
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Reflux condenser
- Separatory funnel
- Rotary evaporator

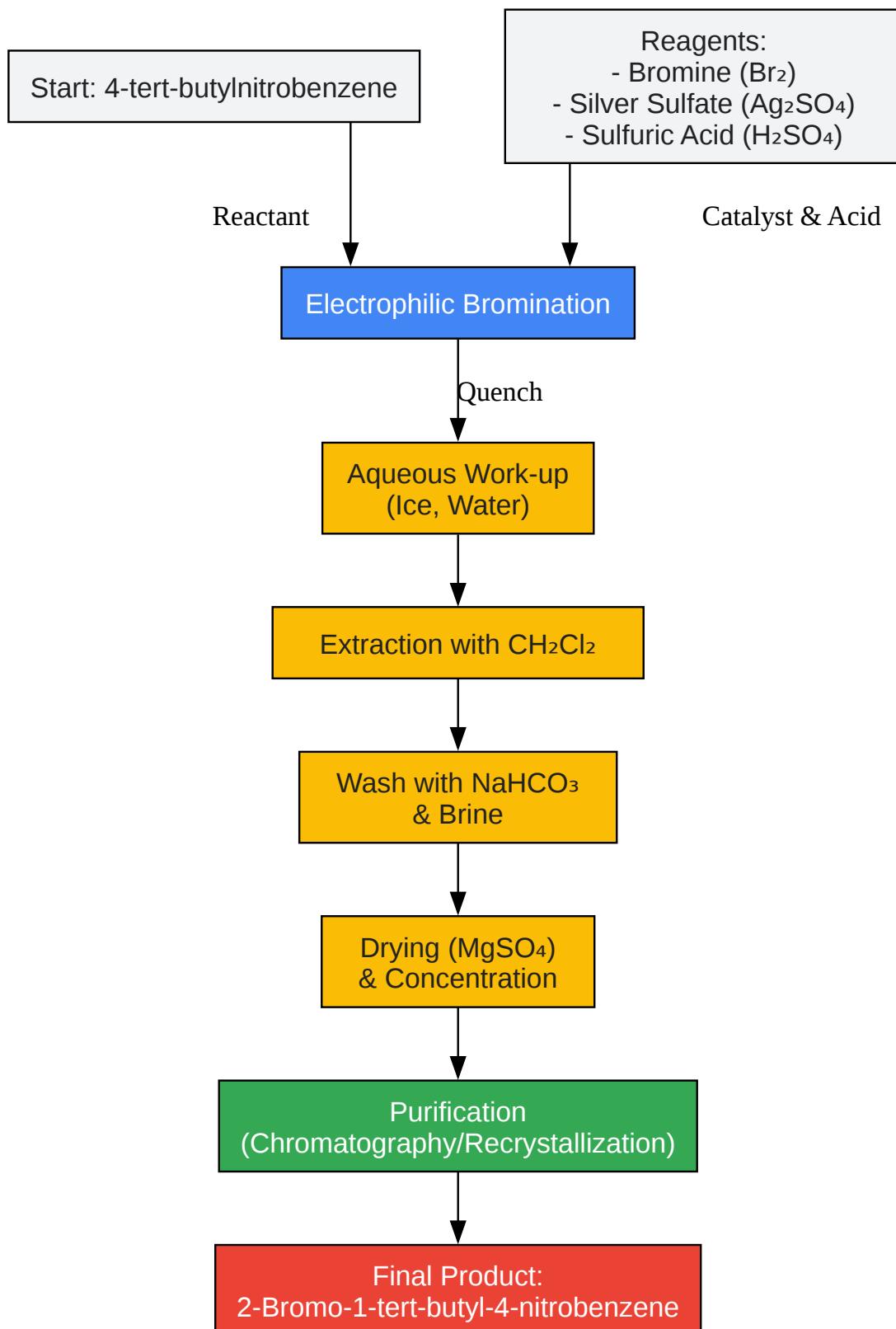
**Procedure:**

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylnitrobenzene in a suitable solvent such as dichloromethane. Add a catalytic amount of silver sulfate.
- **Addition of Bromine:** Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of bromine dropwise from a dropping funnel over 30 minutes. The reaction is exothermic and should be kept under control.
- **Reaction:** After the addition is complete, add concentrated sulfuric acid to the mixture. Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
- **Work-up:** Carefully pour the reaction mixture over crushed ice and water. Transfer the mixture to a separatory funnel.

- Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
- Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure **2-Bromo-1-tert-butyl-4-nitrobenzene**.

## Workflow Visualization

The synthesis of **2-Bromo-1-tert-butyl-4-nitrobenzene** can be visualized as a multi-step chemical workflow.

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Caption: Workflow for the synthesis of **2-Bromo-1-tert-butyl-4-nitrobenzene**.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)